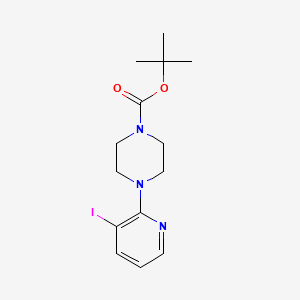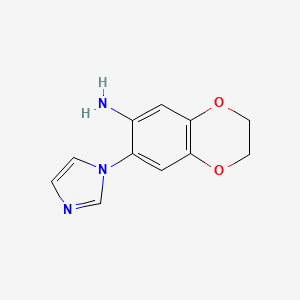![molecular formula C8H8N2O4S B1385817 Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate CAS No. 224635-20-5](/img/structure/B1385817.png)
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate
Vue d'ensemble
Description
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate: is an organic compound with the molecular formula C8H8N2O4S It is a derivative of pyridine, featuring a nitro group at the 5-position and a sulfanyl group linking to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloropyridine and sodium nitrite.
Nitration: The 2-chloropyridine undergoes nitration to introduce the nitro group at the 5-position.
Thioether Formation: The nitro compound is then reacted with thiourea to form the corresponding thioether.
Esterification: Finally, the thioether is esterified with methyl chloroacetate under basic conditions to yield methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: Methyl 2-[(5-amino-2-pyridinyl)sulfanyl]acetate.
Substitution: Various substituted thioethers.
Hydrolysis: 2-[(5-nitro-2-pyridinyl)sulfanyl]acetic acid.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its nitro group.
Enzyme Inhibitors: Investigated for its potential to inhibit certain enzymes.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate largely depends on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Methyl 2-[(5-amino-2-pyridinyl)sulfanyl]acetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-[(2-pyridinyl)sulfanyl]acetate: Lacks the nitro group.
Uniqueness:
Nitro Group: The presence of the nitro group at the 5-position makes it unique and imparts specific chemical reactivity.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 2-(5-nitropyridin-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-8(11)5-15-7-3-2-6(4-9-7)10(12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAOASNYIXQYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


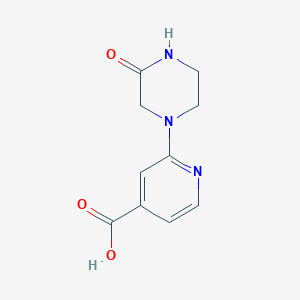
![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)

![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)

![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)
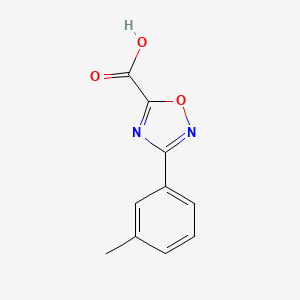
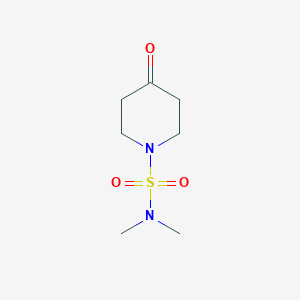
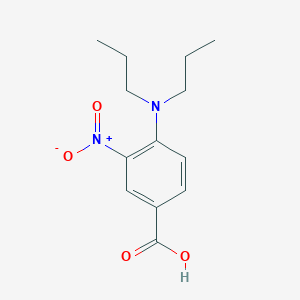
![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)
